1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine
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Overview
Description
1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been used in various therapeutic applications .
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological and pharmacological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure and the route of administration .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of piperidine derivatives .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine typically involves the reaction of piperidine with ethyl trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Trifluoromethylpiperidine: A piperidine derivative with a trifluoromethyl group attached to the ring.
Uniqueness: 1-[2-(Piperidin-1-yl)ethyl]-3-(trifluoromethyl)piperidine is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)-3-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2/c14-13(15,16)12-5-4-8-18(11-12)10-9-17-6-2-1-3-7-17/h12H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUDYXSPUDOVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCCC(C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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